N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2S/c26-21(20-16-28-22-14-8-7-13-19(20)22)15-25-24(27)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,21,23,26H,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDVLHHMGJUPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide typically involves the following steps:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where the benzothiophene derivative reacts with an appropriate hydroxyethylating agent.
Formation of the Diphenylacetamide Structure: This step involves the acylation of the hydroxyethylated benzothiophene derivative with diphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzothiophene moiety can be reduced under specific conditions to form a dihydrobenzothiophene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydrobenzothiophene derivative.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The diphenylacetamide structure can provide additional hydrophobic interactions, stabilizing the compound-target complex.
Comparison with Similar Compounds
Table 1: Structural Features and Key Differences
Key Observations :
- Benzothiophene vs. Other Heterocycles : The benzothiophene core distinguishes the target compound from naphthalene or oxadiazole derivatives, offering superior electronic properties for receptor binding compared to purely aromatic systems (e.g., naphthalene in ).
- Functional Group Impact: The hydroxyethyl group in the target compound improves solubility compared to analogs with non-polar substituents (e.g., nitro groups in ).
Key Observations :
- Anti-inflammatory Activity: Diphenylacetamide derivatives with ether or hydroxyl substituents (e.g., methoxyphenoxyethyl in ) show COX inhibition, suggesting the target compound may share this activity.
Key Observations :
- Salt Forms : Hydrochloride derivatives (e.g., ) exhibit enhanced solubility, a strategy applicable to the target compound for pharmaceutical formulations.
- Synthetic Flexibility : Amide coupling and alkylation are common methods for diphenylacetamide derivatives, allowing structural diversification .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiophene moiety, which is known for its diverse biological activities. The general structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
The primary mechanism of action for this compound appears to involve modulation of neurotransmitter systems and inhibition of specific enzymes. Research indicates that similar compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
Pharmacological Effects
- Analgesic Activity : Preliminary studies suggest that this compound exhibits analgesic properties. Analgesic activity is often associated with the inhibition of COX enzymes, leading to reduced production of prostaglandins, which are mediators of pain and inflammation .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models. The anti-inflammatory activity is likely linked to its ability to inhibit COX-2, an enzyme that is upregulated during inflammatory responses .
- Neuroprotective Properties : Some derivatives related to benzothiophene have demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases .
Case Studies and Experimental Data
A series of studies have evaluated the biological effects of related compounds. For example:
- Study on COX Inhibition : A study synthesized several benzothiophene derivatives and assessed their COX-1 and COX-2 inhibitory activities. The results indicated that certain derivatives had significant inhibitory effects on COX-2, supporting their potential use as anti-inflammatory agents .
- Analgesic Testing : In vivo models were used to assess the analgesic effects of related compounds. The results showed a dose-dependent reduction in pain responses, suggesting that this compound may possess similar properties .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
